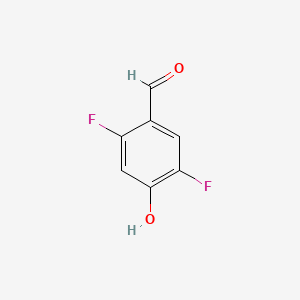

2,5-Difluoro-4-hydroxybenzaldehyde

Description

Contextualizing 2,5-Difluoro-4-hydroxybenzaldehyde within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of organic molecules that feature one or more fluorine atoms attached to an aromatic ring. The inclusion of fluorine, the most electronegative element, dramatically alters the electronic and steric properties of the aromatic system. numberanalytics.com This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the resulting compounds. numberanalytics.com These characteristics make fluorinated aromatics exceptionally valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net

The presence of fluorine atoms can withdraw electron density from the aromatic ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.com This increased stability is particularly notable in compounds with multiple fluorine atoms. numberanalytics.com Conversely, this electron-withdrawing effect can also render the compound more reactive towards nucleophilic substitution. numberanalytics.com The introduction of fluorine can also impact the physical properties of the molecule, such as its melting and boiling points, and its solubility.

Overview of Strategic Importance in Synthetic Chemistry and Bioactive Compound Design

The strategic importance of this compound lies in its utility as a versatile intermediate in organic synthesis. The aldehyde and hydroxyl functional groups are reactive sites that can participate in a wide array of chemical transformations. For instance, the aldehyde group can undergo oxidation to form a carboxylic acid, reduction to yield an alcohol, or participate in condensation reactions to form larger, more complex structures.

In the realm of bioactive compound design, this fluorinated benzaldehyde (B42025) is particularly significant. The fluorine atoms can enhance the binding affinity of a molecule to its biological target and improve its metabolic profile, making it a valuable scaffold for the development of new therapeutic agents. researchgate.net Research has shown that this compound can be used in the synthesis of compounds that inhibit the activity of certain enzymes, including multinuclear enzymes like tautomerase and hydrolases. biosynth.com It has also been utilized in the creation of potential anticancer agents and inhibitors of bacterial enzymes. biosynth.comnih.govresearchgate.net

The compound's application extends to materials science, where fluorinated aromatics are used to create polymers with enhanced thermal stability and chemical resistance. numberanalytics.com While specific applications of this compound in this area are still emerging, its structural motifs are relevant to the development of novel materials. chem960.comsmolecule.com

Historical Development and Milestones in Research Pertaining to this compound

The study of fluorinated aromatic compounds dates back to the early 20th century. numberanalytics.com However, the synthesis of these molecules was initially a significant challenge due to the high reactivity of fluorine. numberanalytics.com Advances in organofluorine chemistry have since led to the development of more efficient and safer fluorinating agents and methods. askiitians.com

While a detailed historical timeline for the specific discovery and initial synthesis of this compound is not extensively documented in readily available public literature, its increased appearance in patents and research articles in recent years points to its growing importance. For example, patent applications from the mid-2010s describe its use in the synthesis of compounds intended as immunomodulators. google.comgoogle.comgoogle.comgoogle.com A 2021 study published in the journal Molecules detailed the use of this compound in a high-throughput screening campaign to identify novel inhibitors of the OXA-48 β-lactamase, an enzyme that confers antibiotic resistance to bacteria. nih.govresearchgate.net These milestones highlight the compound's transition from a niche chemical to a valuable tool in contemporary drug discovery and medicinal chemistry.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 918523-99-6 biosynth.com |

| Molecular Formula | C₇H₄F₂O₂ biosynth.com |

| Molecular Weight | 158.1 g/mol biosynth.com |

| Melting Point | 148 °C biosynth.com |

| Appearance | Solid cymitquimica.com |

Properties

IUPAC Name |

2,5-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHRYLGIPAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620952 | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918523-99-6 | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,5-difluoro-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Difluoro 4 Hydroxybenzaldehyde

Established Synthetic Routes to 2,5-Difluoro-4-hydroxybenzaldehyde

The traditional synthesis of this compound heavily relies on the introduction of a formyl group onto a difluorophenol backbone. Several classical name reactions in organic chemistry have been adapted for this purpose, each with its own set of advantages and limitations regarding regioselectivity and reaction conditions.

Formylation Reactions Employing Fluorinated Phenolic Precursors

The direct formylation of 2,5-difluorophenol is a primary route to the target molecule. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the presence of two fluorine atoms on the aromatic ring also influences the regioselectivity of the formylation process.

Achieving the desired substitution pattern is a key challenge in the synthesis of this compound. The formyl group must be introduced at the carbon atom para to the hydroxyl group and ortho to one of the fluorine atoms. Several formylation methods are employed to achieve this, including the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. The choice of reaction and its conditions are critical in directing the electrophilic attack to the correct position on the electron-rich phenol ring.

The Reimer-Tiemann reaction, which typically utilizes chloroform in a basic solution to generate a dichlorocarbene electrophile, is a well-known method for the ortho-formylation of phenols. researchgate.netjuniperpublishers.com While it predominantly yields the ortho-isomer, the regioselectivity can be influenced by the steric and electronic environment of the phenol. researchgate.net For 2,5-difluorophenol, the electronic effects of the fluorine atoms would play a significant role in directing the substitution.

The Vilsmeier-Haack reaction offers another avenue for formylation, employing a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) as the electrophile. wikipedia.org This method is generally effective for electron-rich aromatic compounds. wikipedia.org The reaction conditions can be tailored to influence the position of formylation.

The Duff reaction, which uses hexamine as the formylating agent in an acidic medium, is a classical method for the ortho-formylation of phenols. lookchem.comcalpaclab.comwikipedia.org A notable application that highlights the potential of this reaction for the synthesis of fluorinated hydroxybenzaldehydes is the preparation of 3,5-difluoro-4-hydroxybenzaldehyde from 3,5-difluorophenol. juniperpublishers.com This successful synthesis of a closely related isomer suggests that the Duff reaction could be a viable, albeit potentially low-yielding, method for the synthesis of this compound from 2,5-difluorophenol. The reaction proceeds through the formation of an iminium ion from hexamine, which then acts as the electrophile in the aromatic substitution. lookchem.comwikipedia.org Subsequent hydrolysis of the resulting intermediate yields the aldehyde. Modifications to the standard Duff reaction conditions, such as the use of different acidic catalysts or solvents, can be explored to optimize the yield and regioselectivity for the desired product. lookchem.com

Table 1: Comparison of Classical Formylation Reactions for Phenols

| Reaction | Formylating Agent | Typical Conditions | Primary Product |

| Duff Reaction | Hexamine | Acidic (e.g., acetic acid, glycerol-boric acid) | Ortho-hydroxybenzaldehyde |

| Reimer-Tiemann Reaction | Chloroform | Strong base (e.g., NaOH, KOH) | Ortho-hydroxybenzaldehyde |

| Vilsmeier-Haack Reaction | Vilsmeier reagent (e.g., DMF/POCl₃) | Aprotic solvent | Para-substituted aldehydes from activated rings |

Hydrolysis of Protected Aldehyde Intermediates

To overcome challenges with regioselectivity in direct formylation, a multi-step approach involving the use of a protecting group for the phenolic hydroxyl is often employed. This strategy allows for more controlled introduction of the formyl group.

A common approach involves first protecting the hydroxyl group of the fluorinated phenol precursor, for instance, as an ether (e.g., methoxymethyl (MOM), benzyl (B1604629), or isopropyl ether). The protected intermediate then undergoes formylation. The protecting group can influence the position of the subsequent electrophilic substitution. Following the successful introduction of the aldehyde function, the protecting group is removed under specific conditions to yield the final this compound.

A patented method for the synthesis of the related 2-fluoro-4-hydroxybenzaldehyde illustrates this principle effectively. The synthesis starts with the protection of the hydroxyl group of 3-fluorophenol as an isopropyl ether. This is followed by a sequence of bromination and Grignard reagent formation, which then reacts with a formylating agent like N,N-dimethylformamide (DMF). The final step is the deprotection of the isopropyl ether to reveal the hydroxyl group. researchgate.netgoogle.com This strategic use of a protecting group ensures the correct placement of the functional groups. The choice of protecting group is crucial, as it must be stable to the formylation conditions and easily removable without affecting the rest of the molecule.

Table 2: Example of a Multi-step Synthesis Involving a Protected Intermediate (adapted for this compound)

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | 2,5-Difluorophenol, Protecting agent (e.g., Benzyl bromide), Base | 1-Benzyloxy-2,5-difluorobenzene |

| 2 | Formylation | Protected phenol, Formylating agent (e.g., n-BuLi, DMF) | 4-Benzyloxy-2,5-difluorobenzaldehyde |

| 3 | Deprotection | Protected aldehyde, Deprotecting agent (e.g., H₂, Pd/C) | This compound |

Preparation from Corresponding Acid Chlorides and Alcohols

While less commonly reported for this specific compound, the reduction of a corresponding carboxylic acid derivative, such as an acid chloride, represents a potential synthetic route. The Rosenmund reduction, which involves the catalytic hydrogenation of an acid chloride using a poisoned palladium catalyst (e.g., palladium on barium sulfate), is a classic method for the preparation of aldehydes. juniperpublishers.com

In the context of this compound synthesis, this would involve the initial preparation of 2,5-difluoro-4-hydroxybenzoic acid. The hydroxyl group would likely need to be protected before converting the carboxylic acid to the acid chloride to avoid unwanted side reactions. The subsequent controlled reduction of the acid chloride would then yield the desired aldehyde. The efficiency of this route would depend on the successful synthesis and purification of the acid chloride intermediate and the careful control of the reduction step to prevent over-reduction to the corresponding alcohol.

Novel Approaches and Optimized Synthetic Strategies for Enhanced Yield and Selectivity

Research into the synthesis of fluorinated aromatic compounds is an active area, driven by their importance in pharmaceuticals and materials science. While specific novel methods for this compound are not extensively documented in readily available literature, general advancements in formylation and fluorination chemistry offer potential avenues for improved synthetic strategies.

Modern synthetic methods are increasingly focused on improving reaction efficiency, reducing waste, and enhancing selectivity. For the synthesis of this compound, this could involve the development of more regioselective formylation catalysts or the use of novel formylating agents that operate under milder conditions. Furthermore, flow chemistry and microwave-assisted synthesis are being explored to improve yields and reduce reaction times for many organic transformations, and these technologies could potentially be applied to the synthesis of this compound.

Recent developments in the regioselective C-H bond functionalization of free phenols, for instance, could offer more direct and efficient routes, minimizing the need for protecting groups. mdpi.com Additionally, novel fluorination techniques are continually being developed, which could be applied to synthesize the necessary fluorinated precursors with greater efficiency. dovepress.com While direct applications to this compound are yet to be widely reported, these emerging areas of synthetic chemistry hold promise for future optimizations.

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, aiming to reduce the environmental impact of its production. Key strategies include the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One notable green approach involves the formylation of phenols using less hazardous reagents and reaction conditions. Traditional formylation methods often employ toxic reagents like chloroform (in the Reimer-Tiemann reaction) or phosphorus oxychloride and dimethylformamide (in the Vilsmeier-Haack reaction). scbt.comscite.aigoogle.com More environmentally benign alternatives are being explored, such as the use of paraformaldehyde with a mild catalyst. sioc-journal.cn The use of greener solvents, such as ionic liquids or bio-based solvents like Cyrene, is also a key aspect of developing more sustainable synthetic routes. mdpi.comeuropub.co.uk These solvents can offer advantages in terms of reduced volatility, toxicity, and improved recyclability compared to traditional organic solvents.

Furthermore, the principles of atom economy are central to green synthesis. Methodologies that proceed via a one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. acs.org The development of such processes for the synthesis of functionalized benzaldehydes is an active area of research. acs.org

Catalytic Methodologies for Improved Reaction Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions, all of which contribute to more efficient and sustainable processes.

In the context of synthesizing this compound, catalytic methods are particularly relevant for the formylation step. For instance, the ortho-formylation of phenols can be achieved with high regioselectivity using a catalyst system of magnesium chloride and triethylamine with paraformaldehyde. orgsyn.orgorgsyn.org Metal-catalyzed C-H functionalization reactions are also emerging as powerful tools for the direct introduction of functional groups onto aromatic rings, which could provide more direct routes to substituted benzaldehydes. nih.govacs.org

Another catalytic approach involves the oxidation of a methyl group on a precursor molecule. For example, the catalytic oxidation of substituted toluenes to the corresponding benzaldehydes is a well-established industrial process. mdpi.com Applying this to a suitably substituted fluorinated toluene derivative could provide a direct route to the benzaldehyde (B42025) core. Research into eco-friendly oxidation methods often focuses on using molecular oxygen or hydrogen peroxide as the oxidant in conjunction with a robust catalyst to avoid the use of stoichiometric heavy metal oxidants. researchgate.netosaka-u.ac.jp

The table below summarizes some catalytic approaches relevant to the synthesis of functionalized benzaldehydes.

| Catalytic Method | Reagents | Key Features |

| Magnesium Chloride Catalyzed Formylation | MgCl₂, Et₃N, Paraformaldehyde | High ortho-selectivity for phenols. |

| Metal-Catalyzed C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh, Ir) | Direct introduction of functional groups. |

| Catalytic Oxidation of Toluenes | Metal Catalysts, O₂ or H₂O₂ | Direct conversion of methyl groups to aldehydes. |

Precursor Chemistry and Upstream Synthesis of Key Intermediates

Synthesis of Fluorinated Phenols as Starting Materials

A primary precursor for this compound is 2,5-difluorophenol. scbt.com The synthesis of this intermediate can be achieved through various routes. One common method involves the diazotization of 2,5-difluoroaniline, followed by hydrolysis of the resulting diazonium salt.

Another approach starts from 1,4-difluorobenzene. This can be nitrated to form 2,5-difluoronitrobenzene, which is then reduced to 2,5-difluoroaniline. scite.ai Subsequent conversion to the phenol completes this synthetic pathway.

The table below outlines a typical synthetic sequence for 2,5-difluorophenol.

| Step | Starting Material | Reagents | Product |

| 1 | 1,4-Difluorobenzene | HNO₃, H₂SO₄ | 2,5-Difluoronitrobenzene |

| 2 | 2,5-Difluoronitrobenzene | Fe, HCl or H₂, Pd/C | 2,5-Difluoroaniline |

| 3 | 2,5-Difluoroaniline | NaNO₂, H₂SO₄, H₂O | 2,5-Difluorophenol |

Generation of Halogenated Benzaldehyde Precursors

An alternative synthetic strategy involves the preparation of a halogenated benzaldehyde precursor, which can then be converted to the final product. A key intermediate in this approach is 4-bromo-2,5-difluorobenzaldehyde. fluoromart.com

The synthesis of this precursor can start from 1-bromo-2,5-difluorobenzene. Formylation of this compound, for example, through a Grignard reaction with N,N-dimethylformamide (DMF), would yield the desired 4-bromo-2,5-difluorobenzaldehyde. chemicalbook.com Subsequent nucleophilic substitution of the bromine atom with a hydroxyl group would then lead to the target molecule, this compound.

A patent describes a multi-step synthesis of 2-fluoro-4-hydroxybenzaldehyde starting from 3-fluorophenol. This process involves protection of the hydroxyl group, followed by bromination, Grignard reagent formation and reaction with DMF, and finally deprotection. google.com A similar strategy could potentially be adapted for the synthesis of this compound starting from 2,5-difluorophenol.

Purification and Isolation Techniques for this compound

The final stage in the synthesis of this compound is its purification and isolation to achieve the desired level of purity. Common techniques employed for the purification of solid organic compounds include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. libretexts.orgwisc.edumiamioh.edurochester.edu The choice of solvent is crucial and is based on the principle that the desired compound should be highly soluble in the hot solvent and sparingly soluble at room temperature, while impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. mt.com For fluorinated aromatic compounds, a careful selection of solvents is necessary to achieve effective purification.

Column chromatography is another powerful technique for the separation and purification of organic compounds. ku.edu This method is particularly useful for separating mixtures of compounds with similar polarities, such as isomers. google.comnsf.gov For the purification of fluorinated hydroxybenzaldehydes, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. A combination of these techniques may be necessary to achieve high purity.

Chemical Reactivity and Transformation Mechanisms of 2,5 Difluoro 4 Hydroxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. youtube.com The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. libretexts.orgyoutube.com In 2,5-difluoro-4-hydroxybenzaldehyde, the benzene ring is substituted with three distinct groups: a hydroxyl group (-OH), an aldehyde group (-CHO), and two fluorine atoms (-F).

The directing effects of these groups are summarized below:

Hydroxyl Group (-OH): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. youtube.com

Aldehyde Group (-CHO): This is a deactivating group and is meta-directing because it withdraws electron density from the ring through resonance and induction.

Fluorine Atoms (-F): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of their ability to donate electron density through resonance. libretexts.org

| Substituent | Position | Electronic Effect | Directing Effect |

| -CHO | C1 | Deactivating | meta |

| -F | C2 | Deactivating | ortho, para |

| -OH | C4 | Activating | ortho, para |

| -F | C5 | Deactivating | ortho, para |

| Summary of substituent effects on the aromatic ring. |

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a cornerstone of aldehyde chemistry. pressbooks.pub The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. pressbooks.publibretexts.org

The reactivity of the aldehyde in this compound is modulated by the electronic effects of the ring substituents. The two electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to a non-fluorinated analogue. masterorganicchemistry.com

Aldehydes readily undergo condensation reactions with primary amine derivatives, such as hydrazines, to form imines or related compounds. These reactions are typically initiated by the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. jeeadv.ac.in

The reaction of this compound with a hydrazine (B178648), such as a substituted hydrazide, leads to the formation of a hydrazone. This transformation is a well-established method for derivatizing aldehydes. nih.gov The reaction is typically carried out by heating the aldehyde and the hydrazine derivative in a suitable solvent, often ethanol, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step. nih.govmdpi.com

For instance, reacting this compound with a hydrazide like 2,4-dihydroxybenzoic acid hydrazide would be expected to proceed under reflux in ethanol. mdpi.com The nitrogen atom of the hydrazide acts as the nucleophile, attacking the aldehyde's carbonyl carbon. A series of proton transfers and the elimination of water results in the final hydrazone product, which contains the -C=N-NH-C(O)- linkage.

Representative Reaction Scheme: Hydrazone Formation

General reaction of this compound with a substituted hydrazide to form a hydrazone.

Condensation Reactions with Nitrogen Nucleophiles

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the molecule. It can act as a weak acid, and its deprotonated form, the phenoxide, is a potent nucleophile.

The nucleophilic character of the phenoxide allows it to readily participate in O-alkylation and O-acylation reactions.

O-Alkylation involves the reaction of the phenoxide with an alkyl halide. This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). nih.govnih.gov The base deprotonates the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent in an Sₙ2 reaction to form an ether.

O-Acylation is the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. These reactions can also be promoted by a base to deprotonate the phenol. Alternatively, various catalysts, including solid acid catalysts like sulfated zirconia, have been shown to be effective, sometimes under solvent-free conditions. researchgate.netresearchgate.net

| Reaction | Reagents & Conditions (Representative) | Product Type |

| O-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃, Acetone, Reflux | Ether |

| O-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine) or Acid Anhydride (e.g., (RCO)₂O) | Ester |

| Typical conditions for O-Alkylation and O-Acylation of phenolic compounds. |

Directing Group in EAS: As the most powerful activating group on the ring, the hydroxyl group is the primary determinant of the regioselectivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to the C3 position. youtube.com Its electron-donating resonance effect stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. youtube.com

Nucleophilic Center: Upon deprotonation, the resulting phenoxide is a strong nucleophile, enabling key transformations like O-alkylation and O-acylation. This allows for the synthesis of a wide array of ether and ester derivatives. nih.gov

Chelating Agent: The hydroxyl group, in conjunction with the adjacent aldehyde's oxygen, can act as a bidentate ligand to chelate with metals or other reagents like borane (B79455) derivatives. This chelation can influence reaction pathways, stabilize intermediates, or be the basis for forming complex, functional dye molecules. acs.orgacs.org

Modulator of Reactivity: Through intramolecular hydrogen bonding with the ortho-fluorine atom or the aldehyde oxygen, the hydroxyl group can influence the molecule's conformation. This can, in turn, affect the reactivity of the aldehyde group and the accessibility of different sites on the aromatic ring.

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly modulated by the presence of the two fluorine substituents. Fluorine atoms exert a dual electronic effect on the aromatic system: a powerful electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).

Conversely, the fluorine atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This +R effect donates electron density to the ring, primarily at the positions ortho and para to the fluorine atoms. However, for fluorine, the inductive effect is widely recognized to dominate over the resonance effect, leading to a net deactivation of the ring towards electrophilic aromatic substitution.

The hydroxyl group (-OH) at the C4 position acts as a strong activating group. It donates electron density to the ring via a powerful resonance effect (+R), which tends to counteract the deactivating influence of the fluorine and aldehyde groups. This activation is most pronounced at the positions ortho (C3 and C5) and para (C1) to the hydroxyl group.

The cumulative effect of these substituents makes the aromatic ring of this compound electron-deficient. This general deactivation makes electrophilic attack on the ring challenging. However, the electron-poor nature of the ring, combined with the presence of good leaving groups (fluorine atoms), renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The interplay of these electronic influences is crucial for understanding the molecule's reaction pathways.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

| Aldehyde (-CHO) | C1 | Strong | Strongly Withdrawing | Strongly Deactivating |

| Fluorine (-F) | C2 | Strong | Moderate | Deactivating |

| Hydroxyl (-OH) | C4 | Moderate | Strong | Activating |

| Fluorine (-F) | C5 | Strong | Moderate | Deactivating |

This table provides a qualitative summary of the electronic effects of the substituents on the aromatic ring of this compound.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues of 2,5 Difluoro 4 Hydroxybenzaldehyde

Development of Aromatic Aldehyde Derivatives for Structure-Activity Relationship Studies

The development of novel therapeutic agents often relies on systematic structure-activity relationship (SAR) studies to identify the key molecular features responsible for biological activity. chemrxiv.orgresearchgate.net Aromatic aldehydes, including derivatives of 2,5-difluoro-4-hydroxybenzaldehyde, are crucial starting materials in these investigations. By modifying the substituents on the aromatic ring, researchers can fine-tune electronic properties, steric bulk, and hydrogen-bonding capabilities, thereby influencing how the molecule interacts with its biological target. chemrxiv.org

For instance, in the pursuit of potent enzyme inhibitors, a library of derivatives can be synthesized where the core 2,5-difluoro-4-hydroxyphenyl structure is maintained, but other positions on the ring or functional groups are altered. The resulting compounds are then screened for their inhibitory activity. The data from these screenings, often presented in tabular format, allow for a direct comparison of how different modifications impact potency, guiding the design of next-generation compounds with improved efficacy. chemrxiv.org The analysis of these SAR trends is fundamental to the rational design of new drugs. nih.gov

Synthesis of Chalcone (B49325) and Pyrimidine (B1678525) Derivatives Incorporating the 2,5-Difluoro-4-hydroxyphenyl Moiety

The 2,5-difluoro-4-hydroxyphenyl scaffold has been successfully incorporated into more complex heterocyclic systems, notably chalcones and pyrimidines, which are known for their broad pharmacological potential. researchgate.netijprs.com

Chalcones: These compounds, characterized by an α,β-unsaturated ketone system, are typically synthesized via a Claisen-Schmidt condensation. bioline.org.br In this reaction, this compound is reacted with an appropriate acetophenone (B1666503) in the presence of a base, such as sodium hydroxide. bioline.org.br The resulting chalcone retains the fluorinated phenyl ring and possesses a reactive enone moiety that can be further modified. The synthesis of various chalcone derivatives allows for the exploration of their biological activities, which are often influenced by the substitution pattern on both aromatic rings. nih.govnih.gov

Pyrimidines: Pyrimidine derivatives can be synthesized from the parent aldehyde through multi-component reactions like the Biginelli reaction. nih.gov This one-pot synthesis typically involves the condensation of the aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov The resulting dihydropyrimidine (B8664642) derivatives bearing the 2,5-difluoro-4-hydroxyphenyl group can exhibit a range of biological activities. The substitution pattern on the pyrimidine ring, dictated by the choice of starting materials, is crucial for determining the final properties of the molecule. researchgate.net

Table 1: Examples of Synthesized Chalcone and Pyrimidine Derivatives

| Derivative Class | General Synthesis Method | Key Reactants | Resulting Moiety |

| Chalcone | Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | 1-(Substituted-phenyl)-3-(2,5-difluoro-4-hydroxyphenyl)prop-2-en-1-one |

| Pyrimidine | Biginelli Reaction | This compound, Ethyl Acetoacetate, Urea/Thiourea | 4-(2,5-Difluoro-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Preparation of Boron Dipyrromethene (BODIPY) Hydrazone Conjugates

Boron dipyrromethene (BODIPY) dyes are highly fluorescent molecules with applications in biological imaging and sensing. thermofisher.com These dyes can be conjugated to other molecules to create fluorescent probes. A common strategy involves reacting a BODIPY-hydrazine derivative with an aldehyde to form a stable hydrazone linkage.

By reacting this compound with a suitable BODIPY-hydrazine precursor, a novel fluorescent conjugate is formed. The synthesis involves the condensation of the aldehyde with the hydrazine (B178648), typically under mild acidic conditions, to yield the BODIPY hydrazone. This process links the photophysically active BODIPY core to the fluorinated phenyl moiety. The resulting conjugate's spectral properties, such as absorption and emission wavelengths, can be finely tuned by modifying the structure of the BODIPY core. researchgate.netacs.org These conjugates hold potential for use as fluorescent sensors, where changes in the local environment could be detected through alterations in their fluorescence.

Generation of Polyfluorinated Porphyrin Photosensitizers

Porphyrins are macrocyclic compounds that play vital roles in biological systems and have been developed as photosensitizers for applications like photodynamic therapy (PDT). Introducing fluorine atoms into the porphyrin structure can enhance their photophysical properties and stability.

Polyfluorinated porphyrin photosensitizers can be generated using this compound as a key building block. A common synthetic route is the Lindsey synthesis, which involves the acid-catalyzed condensation of the aldehyde with pyrrole (B145914) to form a porphyrinogen (B1241876) intermediate. Subsequent oxidation, often with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), yields the aromatic porphyrin. The resulting molecule is a meso-tetrakis(2,5-difluoro-4-hydroxyphenyl)porphyrin. The fluorine atoms on the phenyl rings can significantly influence the electronic properties of the porphyrin, affecting its ability to generate reactive oxygen species, a key requirement for effective photosensitizers.

Scaffold Derivatization for Pharmacological Applications

The this compound scaffold is a versatile starting point for the synthesis of compounds with potential pharmacological applications. nih.gov Derivatization of its functional groups allows for the creation of diverse molecular architectures tailored for specific biological targets.

Hydrazide-hydrazones are a class of compounds known for a wide range of biological activities, attributed in part to the active azomethine group (-CO-NH-N=CH-). mdpi.comnih.gov Novel derivatives can be synthesized by a two-step process. First, a suitable carboxylic acid hydrazide is prepared. This hydrazide is then condensed with this compound in a solvent like ethanol, often with a catalytic amount of acid, to form the final hydrazide-hydrazone derivative. mdpi.comnih.govresearchgate.net

The general reaction is: R-CO-NH-NH₂ (Hydrazide) + OHC-Ar-OH (Aldehyde) → R-CO-NH-N=CH-Ar-OH (Hydrazide-Hydrazone) + H₂O

This synthetic strategy allows for the combination of the 2,5-difluoro-4-hydroxyphenyl moiety with various heterocyclic or aromatic hydrazides, creating a library of compounds for biological screening. researchgate.netnih.gov

Table 2: Research Findings on Hydrazide-Hydrazone Derivatives

| Starting Hydrazide | Resulting Derivative Structure | Potential Application Area |

| Isonicotinic hydrazide | N'-(2,5-Difluoro-4-hydroxybenzylidene)isonicotinohydrazide | Antimicrobial, Cytotoxic |

| 4-Hydroxybenzoic hydrazide | N'-(2,5-Difluoro-4-hydroxybenzylidene)-4-hydroxybenzohydrazide | Antifungal |

| 2-((1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide | 2-((1-Methyl-1H-tetrazol-5-yl)thio)-N'-(2,5-difluoro-4-hydroxybenzylidene)acetohydrazide | Anticancer |

The this compound structure can be strategically functionalized to create ligands that bind with high affinity and selectivity to specific biological targets, such as proteins or enzymes. The aldehyde and hydroxyl groups serve as chemical handles for introducing other pharmacophores or linkers.

For example, the hydroxyl group can be alkylated or acylated to introduce new functional groups, while the aldehyde can be converted into other functionalities like amines (via reductive amination) or carboxylic acids (via oxidation). These modifications allow for the precise tuning of the molecule's size, shape, and electronic properties to optimize interactions with a protein's binding pocket. This rational design approach, often guided by computational modeling, is a cornerstone of modern drug discovery, enabling the development of highly targeted therapeutic agents.

Strategies for Creating Diversified Compound Libraries

The generation of diversified compound libraries from a central scaffold is a cornerstone of modern medicinal chemistry and drug discovery. The strategic introduction of molecular diversity allows for the exploration of chemical space and the optimization of biological activity. For a molecule like this compound, its inherent functionalities—the aldehyde, the phenol (B47542), and the activated aromatic ring—provide multiple handles for chemical modification. The following strategies represent key approaches to building extensive and varied compound libraries from this and structurally related fluorinated hydroxybenzaldehydes.

A primary strategy for achieving molecular diversity is through the use of multi-component reactions (MCRs). These reactions are highly efficient, as they combine three or more starting materials in a single step to generate complex products, saving time and resources. uni.lu Two of the most powerful MCRs that utilize an aldehyde as a key component are the Biginelli and Ugi reactions.

The Biginelli reaction , first reported by Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. nih.gov This reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones, which are heterocyclic scaffolds of significant interest in pharmaceutical chemistry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents. nih.gov By employing this compound as the aldehyde component, a library of dihydropyrimidinones with the characteristic 2,5-difluoro-4-hydroxyphenyl substituent at the 4-position can be readily synthesized. Further diversification can be achieved by varying the β-ketoester and the urea/thiourea components, as well as by subsequent reactions on the phenolic hydroxyl group or the pyrimidine ring.

Another powerful MCR is the Ugi four-component reaction (U-4CR) . This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. synquestlabs.com The Ugi reaction is renowned for its high atom economy and the vast structural diversity that can be generated by simply varying the four starting materials. synquestlabs.com Using this compound as the aldehyde input, and by combining it with diverse sets of amines, carboxylic acids, and isocyanides in a combinatorial fashion, a large and structurally rich library of peptidomimetic compounds can be rapidly assembled. The phenolic hydroxyl group can be either protected prior to the reaction or used as a handle for further diversification post-synthesis.

Beyond MCRs, the strategic derivatization of the aldehyde and phenolic hydroxyl functionalities offers a more traditional yet effective approach to library synthesis.

The aldehyde group is highly versatile and can undergo a wide array of chemical transformations. Reductive amination , for instance, allows for the introduction of a diverse range of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This method is robust and compatible with a wide variety of functional groups. Another common transformation is the Wittig reaction or related olefination reactions, which convert the aldehyde into an alkene. The geometry and functionality of the resulting alkene can be controlled by the choice of the Wittig reagent, leading to a variety of vinyl derivatives. Furthermore, oxidation of the aldehyde to a carboxylic acid provides a new functional handle for the synthesis of esters and amides, significantly expanding the accessible chemical space.

The phenolic hydroxyl group on the this compound scaffold is another key point for diversification. O-alkylation with a variety of alkyl halides or other electrophiles under basic conditions can introduce a diverse set of ether functionalities. This approach can be used to modulate the lipophilicity and steric properties of the molecule. Similarly, esterification with a wide range of carboxylic acids or acyl chlorides can generate a library of ester derivatives. These reactions are typically high-yielding and can be performed in parallel to expedite the creation of the compound library.

The fluorine atoms on the aromatic ring, while generally unreactive, play a crucial role in modulating the electronic properties of the molecule and can influence its biological activity and metabolic stability. While direct substitution of these fluorine atoms is challenging, their presence activates the aromatic ring for other transformations and influences the reactivity of the aldehyde and phenol groups.

To illustrate the potential for library generation, a hypothetical library based on the Ugi reaction with this compound as the aldehyde component is presented below. By varying the amine, carboxylic acid, and isocyanide components, a vast number of unique structures can be synthesized.

| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Ugi Product Scaffold |

| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(benzylamino)-2-(2,5-difluoro-4-hydroxyphenyl)-N-acetylacetamide |

| This compound | Cyclohexylamine | Propionic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(cyclohexylamino)-2-(2,5-difluoro-4-hydroxyphenyl)-N-propionylacetamide |

| This compound | Aniline | Benzoic Acid | Benzyl (B1604629) isocyanide | N-Benzyl-2-(anilino)-2-(2,5-difluoro-4-hydroxyphenyl)-N-benzoylacetamide |

| This compound | Methylamine | Formic Acid | Isopropyl isocyanide | N-Isopropyl-2-(methylamino)-2-(2,5-difluoro-4-hydroxyphenyl)-N-formylacetamide |

A similar data table can be conceptualized for a library based on the Biginelli reaction:

| Aldehyde Component | β-Ketoester Component | Urea/Thiourea Component | Resulting Dihydropyrimidinone Scaffold |

| This compound | Ethyl acetoacetate | Urea | 5-(Ethoxycarbonyl)-4-(2,5-difluoro-4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| This compound | Methyl acetoacetate | Thiourea | 4-(2,5-Difluoro-4-hydroxyphenyl)-5-(methoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione |

| This compound | Ethyl benzoylacetate | N-Methylurea | 4-(2,5-Difluoro-4-hydroxyphenyl)-5-(ethoxycarbonyl)-1-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| This compound | Acetylacetone | N-Ethylthiourea | 5-Acetyl-4-(2,5-difluoro-4-hydroxyphenyl)-1-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione |

Through the systematic application of these and other synthetic strategies, a large and diverse library of novel compounds can be generated from the this compound core. The subsequent screening of these libraries can lead to the identification of new molecules with valuable biological properties.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of 2,5-Difluoro-4-hydroxybenzaldehyde, three distinct signals are expected in addition to the solvent peak.

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring at positions 3 and 6. The proton at C-6 (H-6) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at C-5 and the meta-coupled proton at C-3. The proton at C-3 (H-3) would also appear as a doublet of doublets, coupling to the adjacent fluorine at C-2 and the meta-coupled proton at C-6. Their chemical shifts would typically fall in the range of δ 6.8 to 7.5 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It can exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CHO | 9.8 - 10.2 | Singlet (s) |

| Ar-H (H-3, H-6) | 6.8 - 7.5 | Doublet of Doublets (dd) |

| -OH | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The fluorine atoms introduce carbon-fluorine couplings (¹JCF, ²JCF, etc.), which split the signals of the carbon atoms they are attached to and those nearby.

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 185-195 ppm.

Aromatic Carbons:

The carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond C-F coupling constants and appear significantly downfield.

The carbon bonded to the hydroxyl group (C-4) will also be downfield, typically around δ 150-160 ppm.

The remaining aromatic carbons (C-1, C-3, C-6) will appear at chemical shifts influenced by the substituents, and their signals will likely show smaller, multi-bond C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O (C-7) | 185 - 195 | |

| C-F (C-2, C-5) | 150 - 165 | Large ¹JCF coupling |

| C-OH (C-4) | 150 - 160 | |

| C-H (C-3, C-6) | 110 - 125 | Will exhibit C-F couplings |

| C-CHO (C-1) | 120 - 135 | Will exhibit C-F couplings |

¹⁹F NMR is a highly sensitive technique used to analyze the fluorine atoms in a molecule. acs.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 5. Each signal would likely appear as a doublet of doublets, resulting from coupling to the other fluorine atom and the adjacent aromatic proton.

2D NMR experiments are critical for assembling the complete molecular structure by showing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-3 and H-6), confirming their spatial proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting H-3 to C-3 and H-6 to C-6, as well as the aldehydic proton to the carbonyl carbon if a one-bond C-H coupling exists.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the substitution pattern by showing correlations over two or three bonds. Expected key correlations include the aldehydic proton to C-1 and C-2, and the aromatic protons to adjacent and geminal carbons, which would piece together the entire aromatic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations. A NOESY spectrum could show a correlation between the aldehyde proton (H-7) and the adjacent aromatic proton (H-6), providing further confirmation of the geometry.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that identify functional groups by probing their vibrational modes. While a specific experimental spectrum for this compound is not publicly detailed, its identity can be confirmed by comparing its spectrum to reference data. thermofisher.com The expected characteristic absorption bands are well-established.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹. The aldehyde C-H stretch shows two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band for the aldehyde carbonyl group is expected around 1670-1700 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of the substituents influence this position.

C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorptions due to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the C=O bond due to their polarizability.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic/Aldehyde | C-H Stretch | 3000 - 3100 / 2720, 2820 | Medium-Weak |

| Aldehyde | C=O Stretch | 1670 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Fluoride | C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

For this compound (C₇H₄F₂O₂), the exact molecular weight is 158.11 g/mol . thermofisher.com In an MS experiment, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 158.

The fragmentation pattern provides structural clues. Likely fragmentation pathways for this compound would include:

Loss of a hydrogen atom: A peak at m/z 157 ([M-H]⁺) is common for aldehydes.

Loss of the formyl radical: A significant peak at m/z 129 ([M-CHO]⁺) would result from the cleavage of the aldehyde group.

Loss of carbon monoxide: Subsequent loss of CO from the [M-CHO]⁺ fragment could lead to a peak at m/z 101.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For aromatic aldehydes like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the conjugated system of the molecule.

While specific experimental UV-Vis spectra for this compound are not extensively reported in publicly available literature, the electronic absorption properties can be inferred from structurally similar compounds. For instance, the parent compound, 4-hydroxybenzaldehyde (B117250), exhibits a strong absorption maximum (λmax) at approximately 285 nm in isopropanol. researchgate.net This absorption band is attributed to the π → π* electronic transition of the aromatic ring conjugated with the carbonyl group of the aldehyde. researchgate.net The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group influences the energy of this transition.

The introduction of two fluorine atoms onto the benzene (B151609) ring at positions 2 and 5 is expected to modulate the electronic properties and thus the absorption spectrum. The fluorine atoms, being highly electronegative, can exert an electron-withdrawing inductive effect (-I), which could lead to a blue shift (hypsochromic shift) in the absorption maximum. Conversely, the lone pairs of electrons on the fluorine atoms can participate in resonance (a +M effect), which could cause a red shift (bathochromic shift). The net effect on the λmax will depend on the interplay of these electronic influences.

Table 1: Comparative UV-Vis Absorption Data for Related Benzaldehydes

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 4-Hydroxybenzaldehyde | Isopropanol | 285 | π → π | researchgate.net |

| Vanillin | Isopropanol | 310 | π → π | researchgate.net |

| Syringaldehyde | Isopropanol | 310 | π → π* | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound.

A search of the Cambridge Structural Database (CSD) and other publicly accessible crystallographic databases did not yield a published crystal structure for this compound. Therefore, a detailed analysis of its solid-state packing, hydrogen bonding network, and conformational preferences based on experimental X-ray diffraction data is not possible at this time.

However, based on the known crystal structures of related benzaldehydes, it can be hypothesized that the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. The fluorine atoms may also participate in weaker C—H···F and F···F interactions, which could further direct the crystal packing arrangement. A definitive understanding of its solid-state architecture awaits experimental determination via single-crystal X-ray diffraction.

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, GC) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex matrices.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to determine the purity of this compound, with typical assays reporting purities of ≥98.5%. thermofisher.com While specific analytical methods are often proprietary, a typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC or UPLC method would likely be employed. This would typically involve a C18 or a phenyl-hexyl stationary phase with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to ensure the analyte is in its neutral form) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at the λmax of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the unambiguous identification of the compound and for its detection at trace levels in complex mixtures. In an LC-MS analysis of this compound, the mass spectrometer would typically be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻, or in positive ion mode to detect the protonated molecule [M+H]⁺. The high resolution and accuracy of modern mass spectrometers can confirm the elemental composition of the analyte. Studies on other fluorinated compounds have demonstrated the utility of LC-MS for their sensitive and selective detection in various matrices. chromatographyonline.com A fluoride-assisted LC-MS/MS method has also been developed for other phenolic compounds, which dramatically improves sensitivity without derivatization. nih.gov

Table 2: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

| GC | Non-polar or medium-polarity capillary column | Helium or Hydrogen | FID, MS | Purity assessment |

| HPLC/UPLC | C18, Phenyl-hexyl | Water/Acetonitrile or Methanol (with acid) | UV, DAD | Purity, Quantification |

| LC-MS | C18, Phenyl-hexyl | Water/Acetonitrile or Methanol (with acid) | ESI-MS, ESI-MS/MS | Identification, Trace analysis |

Computational and Theoretical Investigations of 2,5 Difluoro 4 Hydroxybenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for the quantum chemical calculation of molecular properties. mdpi.com It offers a favorable balance between computational cost and accuracy, making it well-suited for studying substituted benzaldehydes. researchgate.netnih.gov DFT calculations can elucidate the electronic structure, predict reactivity, and simulate spectroscopic data for 2,5-Difluoro-4-hydroxybenzaldehyde. Methods like the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed for optimizing the molecular geometry and calculating various properties. mdpi.comajchem-a.com The presence of fluorine atoms and a hydroxyl group on the benzaldehyde (B42025) scaffold introduces interesting electronic effects that can be precisely modeled with DFT. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. mnstate.edu The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity.

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. In contrast, the LUMO is expected to be concentrated on the electron-withdrawing aldehyde group (C=O) and the aromatic ring. researchgate.net This distribution indicates that the molecule can act as an electron donor from the ring and hydroxyl end and as an electron acceptor at the aldehyde group.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. mdpi.comajchem-a.com

Table 1: Illustrative DFT-Calculated FMO Properties and Reactivity Descriptors for this compound Note: These are example values based on typical DFT calculations for similar aromatic compounds.

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.65 eV |

| LUMO Energy | ELUMO | - | -2.15 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.50 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.40 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 eV |

| Global Softness | S | 1 / (2η) | 0.22 eV-1 |

DFT calculations are a well-established methodology for the accurate prediction of NMR chemical shifts, which can be invaluable for structure confirmation and assignment of complex spectra. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to compute the isotropic shielding tensors, which are then converted to chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, calculations would predict the 1H and 13C chemical shifts. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, along with the electron-donating effect of the hydroxyl group, would have distinct and predictable influences on the chemical shifts of the aromatic protons and carbons. acs.org Comparing the computed shifts with experimental data allows for unambiguous assignment of the NMR signals. comporgchem.com The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for 1H and 1-2 ppm for 13C. nih.gov

Similarly, DFT can calculate the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of key vibrational bands, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the C-F stretching modes.

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for this compound Note: Experimental values are hypothetical for illustrative purposes.

| Atom | Predicted 13C Shift (ppm) | Hypothetical Exp. 13C Shift (ppm) |

|---|---|---|

| C=O | 189.5 | 190.1 |

| C1 (C-CHO) | 125.8 | 126.2 |

| C2 (C-F) | 158.1 (d, JCF) | 157.7 |

| C3 (C-H) | 115.3 | 115.9 |

| C4 (C-OH) | 150.2 | 149.8 |

| C5 (C-F) | 155.9 (d, JCF) | 155.5 |

Molecular Modeling and Dynamics Simulations

While DFT provides insights into static molecular properties, molecular modeling and dynamics simulations explore the conformational landscape and intermolecular behaviors of molecules over time.

This compound has conformational flexibility, primarily concerning the rotation of the aldehyde (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. Computational methods can be used to perform a potential energy surface scan by rotating these groups to identify the most stable conformers. The planarity of the aldehyde group with the ring is often favored due to conjugation, but steric hindrance or specific crystal packing forces can lead to non-planar arrangements. researchgate.net The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. comporgchem.com

Furthermore, the presence of a hydroxybenzaldehyde moiety allows for the possibility of tautomerism, specifically keto-enol tautomerism where the proton from the hydroxyl group could transfer to the aldehyde oxygen, forming a quinone-methide type structure. Although the aromatic benzaldehyde form is typically overwhelmingly more stable, computational calculations can precisely quantify the energy difference between tautomers, confirming the energetic favorability of the phenolic form.

The functional groups on this compound—hydroxyl, aldehyde, and fluorine—are all capable of participating in significant intermolecular interactions that dictate its solid-state structure and solution behavior.

Hydrogen Bonding : The hydroxyl group is a strong hydrogen bond donor (O-H), and the oxygen atoms of both the hydroxyl and aldehyde groups are effective hydrogen bond acceptors. nih.gov This allows for the formation of robust hydrogen-bonded networks, such as chains or dimers, in the solid state. nih.gov

Halogen Bonding : The fluorine atoms can act as halogen bond acceptors. While fluorine is the least polarizable halogen and thus forms the weakest halogen bonds, interactions of the type C-F···X (where X is a nucleophile) can still play a role in directing crystal packing. rsc.org

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify the strength of these diverse interactions within a calculated crystal structure or molecular cluster. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, a QSAR study would involve several steps:

Derivative Design : A library of virtual derivatives is created by systematically modifying the parent structure (e.g., changing the position of the fluorine atoms, substituting the hydroxyl group, or adding other functional groups).

Descriptor Calculation : For each derivative, a set of molecular descriptors is calculated using computational chemistry. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). researchgate.net

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a correlation is sought between the calculated descriptors and a known experimental activity (e.g., enzyme inhibition, receptor binding affinity).

Model Validation : The predictive power of the resulting QSAR model is rigorously tested using internal and external validation sets of compounds. researchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward molecules with enhanced potency and desired properties. This approach streamlines the drug discovery or materials design process by prioritizing the most promising candidates for synthesis and testing.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Analysis

Transition State Theory and Potential Energy Surface (PES) analysis are fundamental computational approaches used to understand the intricate details of chemical reactions. Transition State Theory allows for the calculation of reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. A PES provides a multidimensional map of the energy of a molecular system as a function of its geometry, revealing the most likely pathways for a reaction, including the identification of intermediates and transition states.

For a molecule like this compound, such studies could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the aromatic ring, the reactivity of the aldehyde functional group, or the role of the hydroxyl group in directing chemical transformations. Analysis of the PES would map out the energy landscape, identifying the most energetically favorable routes for these reactions to proceed. However, at present, specific computational data detailing the transition states and potential energy surfaces for reactions involving this compound are not available in published research.

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and design of new NLO materials by calculating properties such as the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of a molecule's NLO response. These calculations often employ quantum chemical methods like Density Functional Theory (DFT).

The NLO properties of aromatic aldehydes can be influenced by the nature and position of substituents on the benzene ring. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl group in this compound could potentially lead to interesting NLO characteristics. Computational studies could predict these properties and guide the synthesis of novel derivatives with enhanced NLO responses. Despite the potential, there is a lack of specific published computational data on the non-linear optical properties of this compound.

Applications of 2,5 Difluoro 4 Hydroxybenzaldehyde in Advanced Organic Synthesis

A Versatile Precursor for Heterocyclic Scaffolds

The strategic placement of functional groups in 2,5-Difluoro-4-hydroxybenzaldehyde makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds. The aldehyde group readily participates in condensation reactions, while the hydroxyl group and the fluorinated benzene (B151609) ring can be engaged in various cyclization strategies.

Although specific examples directly employing this compound in well-known named reactions for heterocycle synthesis are not extensively documented in widely available literature, its structural motifs are analogous to other hydroxybenzaldehydes that are commonly used in reactions such as the Knoevenagel condensation, and multicomponent reactions like the Biginelli and Hantzsch reactions to afford a diverse range of heterocyclic systems. For instance, the reaction of substituted benzaldehydes with active methylene (B1212753) compounds is a cornerstone for the synthesis of chromene and coumarin (B35378) derivatives. nih.govjwent.netresearchgate.netnih.govnih.gov The presence of fluorine atoms in the backbone of these heterocycles can significantly influence their physicochemical and biological properties.

An Intermediate in the Pursuit of Complex Molecules and Bioactive Analogues

The quest for new therapeutic agents often involves the synthesis of complex natural products and their analogues. While direct evidence of this compound as a key intermediate in the total synthesis of a specific natural product is not prominently reported, its potential as a precursor for bioactive molecules is recognized. A vendor of the compound notes its classification within the pyrazole (B372694) class and its inhibitory activity against enzymes like tautomerase and hydrolases, along with its potential in cancer research due to its ability to inhibit protein synthesis. researchgate.net

Furthermore, the synthesis of N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide, a derivative of a related difluorohydroxyphenyl scaffold, has been reported as an aldose reductase inhibitor, suggesting the potential of this chemical space for developing agents to treat long-term complications of diabetes mellitus. The structural features of this compound make it a candidate for the synthesis of various enzyme inhibitors, including kinase inhibitors, which are crucial in cancer therapy.

A Building Block for Advanced Polymeric Materials and Organic Optoelectronics

The field of organic electronics is continually searching for new molecular components to create materials with tailored properties. Fluorinated aromatic compounds are of particular interest due to their enhanced stability and unique electronic characteristics. The difluorinated phenyl ring in this compound makes it a promising precursor for the synthesis of advanced polymers and materials for optoelectronic applications.

One notable application is in the synthesis of difluoroboron-based chromophores, such as BOQUIPHY dyes. acs.org These dyes, which can be synthesized from commercially available materials, exhibit high stability, strong absorption in the visible spectrum, and high fluorescence quantum yields, making them promising for applications in optoelectronics, bioimaging, and photodynamic therapy. acs.org The modular nature of their synthesis allows for the incorporation of various substituted benzaldehydes, and the electronic properties of the resulting materials can be fine-tuned by the substituents on the aromatic ring.

Additionally, the hydroxyl and aldehyde functionalities of this compound allow for its incorporation into liquid crystalline structures. The synthesis of thermotropic liquid crystals often involves the reaction of hydroxybenzaldehydes with other aromatic moieties to create molecules with the necessary shape anisotropy and intermolecular interactions to form mesophases. researchgate.netnih.gov The introduction of fluorine atoms can influence the mesomorphic properties of these materials.

Potential Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs.

A Precursor for Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing synthetic chemistry. Derivatives of this compound, particularly Schiff bases, hold potential as ligands for the development of novel catalysts.